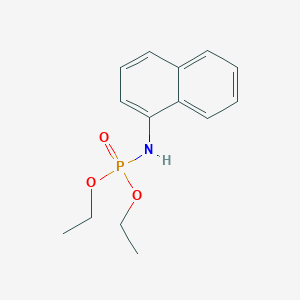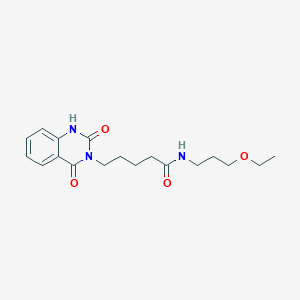
N-diethoxyphosphorylnaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical state (solid, liquid, gas) at room temperature .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process can vary greatly depending on the specific compound and the starting materials .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical And Chemical Properties Analysis
The physical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how a compound reacts with other compounds .Scientific Research Applications
Chirality Sensing
Research demonstrates the development of stereodynamic probes that can rapidly bind to amines, amino alcohols, or amino acids, translating this binding event into a dual optical response. This application is particularly relevant for chirality sensing of several compounds, where the asymmetric transformation facilitates the determination of absolute configuration, enantiomeric excess (ee), and total concentration of many compounds. The utility of these chemosensors has been validated across multiple substrates, showcasing their broad applicability in stereoselective detection and analysis (Bentley & Wolf, 2014).
Organic Synthesis
Advancements in organic synthesis are highlighted by the rational synthesis of AB-type N-substituted core-functionalized naphthalene diimides (cNDIs). This process involves an acid-mediated transformation and sequential condensation reactions, showcasing a method for preparing a wide variety of heterocyclic, aromatic, and aliphatic heterodiimides. This synthesis approach underscores the versatility of N-diethoxyphosphorylnaphthalen-1-amine derivatives in constructing complex organic molecules with high yields, demonstrating their importance in material science and chemical synthesis (Berezin et al., 2015).
Reaction Mechanisms
The study of reaction mechanisms, particularly the amination of aryl halides catalyzed by palladium complexes, is crucial. Research revisiting the mechanism of this transformation has provided new insights into the catalytic process, including the identification of palladium(0) species and the kinetics of catalytic reactions. This research not only corrects previous misunderstandings but also enhances the understanding of amination reactions, pivotal for developing more efficient and selective catalytic systems (Shekhar et al., 2006).
Mechanism of Action
Target of Action
Diethyl naphthalen-1-ylphosphoramidate, also known as N-diethoxyphosphorylnaphthalen-1-amine or N-(DIETHOXYPHOSPHORYL)NAPHTHALEN-1-AMINE, is a complex organophosphorus compound Phosphoramidates, a class of organophosphorus compounds, are known to interact with key physiological elements present in genetic material, energy transfer, enzymes, and other biomolecules .
Mode of Action
The formation of phosphoramidates involves several synthetic routes, including salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (pad)
Biochemical Pathways
Molecules containing p-n linkages, like phosphoramidates, are found in a large array of biologically active natural products . These compounds can influence various life processes, suggesting that they may interact with multiple biochemical pathways.
Result of Action
Phosphoramidates are known to interact with key physiological elements present in genetic material, energy transfer, enzymes, and other biomolecules , suggesting that they may have significant molecular and cellular effects.
Action Environment
The stability of alkali metal naphthalenides, which are powerful reducing agents used in the synthesis of phosphoramidates, is known to be influenced by factors such as the type of alkali metal, the type of solvent, temperature, and storage time .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-diethoxyphosphorylnaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18NO3P/c1-3-17-19(16,18-4-2)15-14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQFSYRISNJJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC1=CC=CC2=CC=CC=C21)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-diethoxyphosphorylnaphthalen-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987155.png)




![N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2987163.png)
![2-Ethoxy-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2987164.png)


![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2987170.png)


